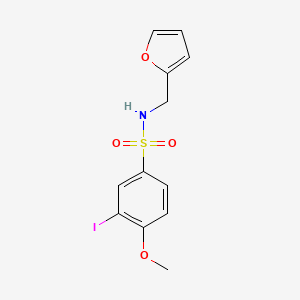
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide
説明
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide, also known as MPETA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various other proteins and signaling pathways, and the binding of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide to this receptor may lead to the activation or inhibition of these pathways. Further research is needed to fully elucidate the mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of mitochondrial function. These effects make 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide a valuable tool for investigating various biological processes, including pain perception, memory, and neuronal survival.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor in various biological systems. However, the use of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide in lab experiments is also limited by its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for research on 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide, including the investigation of its potential therapeutic applications in various disease states, such as neurodegenerative disorders and chronic pain. Further research is also needed to fully elucidate the mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide and to optimize its use as a tool for investigating various biological processes. Additionally, the development of new synthetic methods for 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide and related compounds may lead to the discovery of novel ligands for the sigma-1 receptor and other important biological targets.
科学的研究の応用
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide is as a ligand for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and neuronal survival. 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for investigating the role of this receptor in various biological processes.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-12(13-6-4-3-5-7-13)16-14(19)15(20)18-10-8-17(2)9-11-18/h3-7,12H,8-11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGHJGSOPXDFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=S)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4196154.png)
![3-(phenylthio)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196176.png)

![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4196184.png)
![methyl 2-{[3-(2-furoylamino)-2-methylbenzoyl]amino}benzoate](/img/structure/B4196193.png)
![3-[(2,4-dimethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B4196207.png)
![N-(2,3-dimethylphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4196210.png)
![1-[2,2-bis(phenylsulfonyl)vinyl]-4-methylpiperidine](/img/structure/B4196218.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4196224.png)
![3-iodo-4-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4196229.png)


![N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B4196262.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4196269.png)